![molecular formula C18H18ClN3O3 B2620321 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide CAS No. 2411201-19-7](/img/structure/B2620321.png)
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide is a chemical compound that has been widely used in scientific research. This compound is also known as MLN4924 and is a small molecule inhibitor of NEDD8-activating enzyme (NAE). NAE is an enzyme that plays a crucial role in the process of protein degradation in cells. Inhibition of NAE has been shown to have therapeutic potential in the treatment of various diseases, including cancer.
作用機序
The mechanism of action of 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide involves inhibition of NAE. NAE is an enzyme that activates the small ubiquitin-like modifier (SUMO) protein, which then binds to target proteins and regulates their activity. Inhibition of NAE by MLN4924 leads to accumulation of NEDD8-conjugated proteins, including tumor suppressor proteins, and activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide have been extensively studied. In cancer, MLN4924 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In autoimmune diseases, MLN4924 has been shown to reduce inflammation and inhibit the activity of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In viral infections, MLN4924 has been shown to inhibit the replication of certain viruses, such as HIV.
実験室実験の利点と制限
The advantages of using 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide in lab experiments include its specificity for NAE inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in cancer, autoimmune diseases, and viral infections. The limitations of using MLN4924 in lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosage and treatment duration.
将来の方向性
There are several future directions for the study of 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of NAE that can overcome the limitations of MLN4924. Additionally, further studies are needed to determine the optimal dosage and treatment duration of MLN4924 in different disease models.
合成法
The synthesis of 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide involves a series of chemical reactions. The starting materials are 4-chloro-2-aminopyridine and 4-(2-morpholin-4-yl-2-oxoethyl)aniline. These two compounds are reacted together in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the intermediate product. The intermediate product is then treated with chloroacetyl chloride to form the final product, which is 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide.
科学的研究の応用
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide has been extensively studied in scientific research. It has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune diseases, and viral infections. In cancer, inhibition of NAE by MLN4924 leads to accumulation of tumor suppressor proteins and activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis. In autoimmune diseases, MLN4924 has been shown to inhibit the activity of inflammatory cytokines and reduce inflammation. In viral infections, MLN4924 has been shown to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV).
特性
IUPAC Name |
2-chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-16-12-14(5-6-20-16)18(24)21-15-3-1-13(2-4-15)11-17(23)22-7-9-25-10-8-22/h1-6,12H,7-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWCPREIZZRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2620240.png)
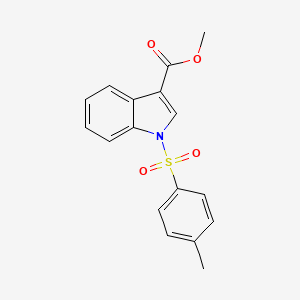
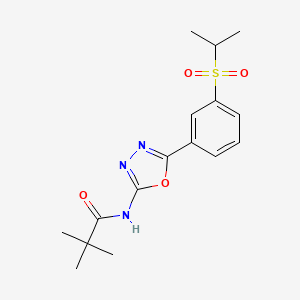
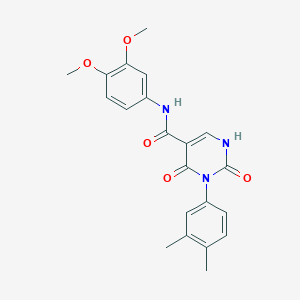
![N-(4-butylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620245.png)
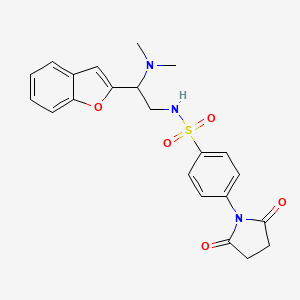
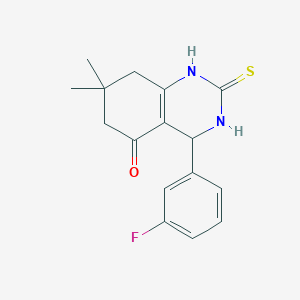
![Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2620248.png)
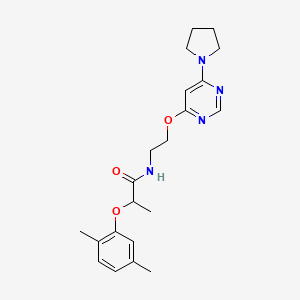
![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione](/img/structure/B2620254.png)
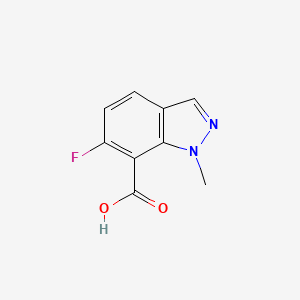
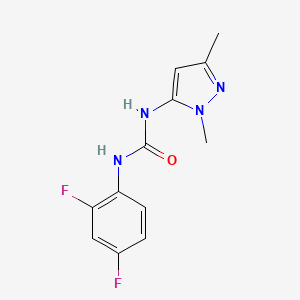
![(1R)-1-(5-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride](/img/structure/B2620260.png)